molecular formula C11H8FNO B1612571 3-(3-Fluorobenzoyl)-1H-pyrrole CAS No. 893612-64-1

3-(3-Fluorobenzoyl)-1H-pyrrole

Cat. No. B1612571
CAS RN: 893612-64-1
M. Wt: 189.19 g/mol
InChI Key: BICLSIXTYMHPBU-UHFFFAOYSA-N
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Description

“3-Fluorobenzoyl chloride” is a compound with the formula C7H4ClFO. It has a molecular weight of 158.557 . It’s also known by other names such as m-Fluorobenzoyl chloride, 3-Fluorobenzoxyl chloride, and m-Fluorobenzoic acid chloride .


Synthesis Analysis

“3-Fluorobenzoyl chloride” has been used in the synthesis of 4-[18 F]fluoro-N-[2-[1-(2-methoxyphenyl)-1-piperazinyl]ethyl-N-2-pyridinyl-benzamide . It was also used as a reagent in one-pot synthesis of N-(1,3-diphenyl-1H-pyrazol-5-yl)amides .


Molecular Structure Analysis

The molecular structure of “3-Fluorobenzoyl chloride” can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C7H4ClFO/c8-7(10)5-2-1-3-6(9)4-5/h1-4H .


Physical And Chemical Properties Analysis

“3-Fluorobenzoyl chloride” is a liquid with a density of 1.304 g/mL at 25 °C . It has a boiling point of 189 °C and a melting point of -30 °C .

Scientific Research Applications

Organic Synthesis and Reactivity

One study focused on the synthesis and characterization of a novel heterocyclic molecule derived from 3-(3-Fluorobenzoyl)-1H-pyrrole, demonstrating its potential in non-linear optics due to its first hyperpolarizability and stability analyses, suggesting applications in materials science (Murthy et al., 2017). Another research demonstrated the facile synthesis of 2-fluoro-2-pyrrolines via fluorinated azomethine ylides, indicating a new route for incorporating fluorine atoms into complex molecules, which could be beneficial for pharmaceutical applications (Novikov et al., 2003).

Material Science and Sensor Development

A study on fluorescent pH sensors constructed from heteroatom-containing luminogens highlighted the role of such compounds in developing chemosensors for detecting acidic and basic organic vapors, showcasing the importance of 3-(3-Fluorobenzoyl)-1H-pyrrole derivatives in sensor technology (Yang et al., 2013). Moreover, the development of pyrrolidine constrained bipyridyl-dansyl click fluoroionophore as a selective Al(3+) sensor, based on internal charge transfer, further exemplifies the compound's utility in creating sensitive detection systems for metal ions (Maity & Govindaraju, 2010).

Pharmacology and Drug Development

In the pharmacological domain, the synthesis of condensed heteroaromatic compounds through palladium-catalyzed oxidative coupling offers a pathway to create complex molecules with potential therapeutic applications, demonstrating the compound's significance in drug synthesis (Yamashita et al., 2009). Additionally, the exploration of novel fluoro-substituted benzo[b]pyran derivatives for anti-lung cancer activity presents an intriguing application of 3-(3-Fluorobenzoyl)-1H-pyrrole in developing new anticancer drugs (Hammam et al., 2005).

Safety And Hazards

“3-Fluorobenzoyl chloride” is considered hazardous. It’s combustible and causes severe skin burns and eye damage . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

(3-fluorophenyl)-(1H-pyrrol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO/c12-10-3-1-2-8(6-10)11(14)9-4-5-13-7-9/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICLSIXTYMHPBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C2=CNC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587523
Record name (3-Fluorophenyl)(1H-pyrrol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorobenzoyl)-1H-pyrrole

CAS RN

893612-64-1
Record name (3-Fluorophenyl)(1H-pyrrol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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